molecular formula C11H12ClN3O B7817320 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No. B7817320
M. Wt: 237.68 g/mol
InChI Key: DVDVWCDVWANNCD-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives and Biological Activities

The compound 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is related to the broader class of triazole derivatives. These compounds are of immense interest in the field of scientific research, particularly due to their diverse biological activities and applications in drug development. Triazoles, including the compound , are often studied for their potential as therapeutic agents owing to their stability and the range of biological activities they exhibit.

  • Biological Activities and Therapeutic Potentials:

    • Triazole derivatives are known for their broad spectrum of biological activities. They have been extensively studied for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their significance is further highlighted by their activity against several neglected diseases (Ferreira et al., 2013). The compound 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, due to its structural similarity to triazole derivatives, might share some of these activities, though specific studies would be required to confirm this.
  • Synthetic Routes and Chemical Properties:

    • Understanding the synthetic routes and chemical properties of triazole derivatives is crucial for exploring their full potential in drug discovery and other applications. The compound , being a triazole derivative, can be synthesized through various routes, including copper-catalyzed azide-alkyne cycloadditions, which are notable for their efficiency and environmental friendliness. These methods are essential for the development of new drugs and other applications (Kaushik et al., 2019).
  • Environmental Impact and Stability:

    • Triazole derivatives, including 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, may have implications for the environment, particularly in aquatic systems. Studies on chlorophenols, which are structurally related to the compound , have indicated moderate toxicity to mammalian and aquatic life. However, the presence of adapted microflora can mitigate their persistence in the environment (Krijgsheld & Gen, 1986).
  • Corrosion Inhibition:

    • In addition to their biological activities, triazole derivatives are also investigated for their potential as corrosion inhibitors. The stability of these compounds under various conditions makes them suitable candidates for protecting metals and alloys against corrosion, which is crucial in extending the lifespan of these materials in aggressive environments (Hrimla et al., 2021).

properties

IUPAC Name

2-[1-(4-chlorophenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVWCDVWANNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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